N-Isopropyl-4,5-dihydrothiazol-2-amine
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Overview
Description
N-Isopropyl-4,5-dihydrothiazol-2-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-4,5-dihydrothiazol-2-amine typically involves the cyclization of appropriate aminoalkyl halides with isothiocyanate anions. This reaction is carried out in the presence of a base, such as triethylamine, in an ethanol solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar cyclization methods. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-4,5-dihydrothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-Isopropyl-4,5-dihydrothiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-Isopropyl-4,5-dihydrothiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
4,5-Dihydrothiazol-2-amine: A similar compound with a thiazole ring but without the isopropyl group.
2-Amino-2-thiazoline: Another thiazole derivative with different substituents on the ring.
Uniqueness: N-Isopropyl-4,5-dihydrothiazol-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
76495-24-4 |
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Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
N-propan-2-yl-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H12N2S/c1-5(2)8-6-7-3-4-9-6/h5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
QDWGKCWXXKFJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NCCS1 |
Origin of Product |
United States |
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